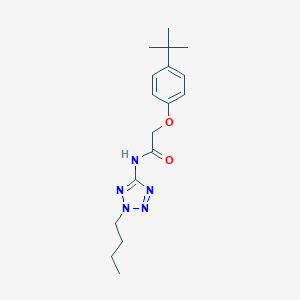![molecular formula C19H19N3O4S B237759 N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide](/img/structure/B237759.png)
N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxole ring and a carbamothioyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide typically involves multiple steps, including the formation of the benzodioxole ring and the introduction of the carbamothioyl group. The process may involve the following steps:
Formation of Benzodioxole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Carbamothioyl Group: This step involves the reaction of the benzodioxole intermediate with a thiourea derivative under controlled conditions to introduce the carbamothioyl group.
Final Coupling: The final step involves coupling the intermediate with 3-[(2-methylpropanoyl)amino]phenyl under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbamothioyl group, converting it to a thiol or amine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be used in the synthesis of advanced materials with unique properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It can be used in the production of pharmaceutical compounds with therapeutic potential.
Mécanisme D'action
The mechanism of action of N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxole ring and carbamothioyl group play crucial roles in these interactions, allowing the compound to fit into the active sites of target molecules and exert its effects.
Comparaison Avec Des Composés Similaires
N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-6-carboxamide: Similar structure but with a different position of the carboxamide group.
Uniqueness: The unique positioning of the carboxamide group in N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide allows for specific interactions with molecular targets, making it distinct from its analogs. This unique structure can result in different biological activities and applications, highlighting its potential in various scientific fields.
Propriétés
Formule moléculaire |
C19H19N3O4S |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
N-[[3-(2-methylpropanoylamino)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O4S/c1-11(2)17(23)20-13-4-3-5-14(9-13)21-19(27)22-18(24)12-6-7-15-16(8-12)26-10-25-15/h3-9,11H,10H2,1-2H3,(H,20,23)(H2,21,22,24,27) |
Clé InChI |
UYRFBOJBKFJRKF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)
![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B237734.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)

